6-(Hydroxymethyl)piperidin-3-ol
CAS No.:
Cat. No.: VC16688386
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO2 |
|---|---|
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 6-(hydroxymethyl)piperidin-3-ol |
| Standard InChI | InChI=1S/C6H13NO2/c8-4-5-1-2-6(9)3-7-5/h5-9H,1-4H2 |
| Standard InChI Key | VLMAABJNFNPYCK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NCC1O)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-(Hydroxymethyl)piperidin-3-ol (C₆H₁₃NO₂) features a six-membered piperidine ring with hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at positions 3 and 6, respectively. Its stereochemistry is critical, with the (3S,6R) configuration being a well-documented enantiomer . The compound’s molecular weight is 131.17 g/mol, and its IUPAC name is (3S,6R)-6-(hydroxymethyl)piperidin-3-ol .
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| LogP (Partition Coeff.) | Estimated -0.35 (analogous to 3-hydroxypiperidine) | |
| Solubility | Water-soluble |
The compound’s stereochemistry significantly influences its intermolecular interactions, as demonstrated by its distinct InChIKey (FQOGWNRPPJMSEC-UHFFFAOYSA-N) .
Synthesis and Stereochemical Control
Stereoselective Routes
The synthesis of 6-(hydroxymethyl)piperidin-3-ol often leverages carbohydrate precursors. A notable method involves:
Challenges in Industrial Scaling
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Stereochemical Purity: Maintaining (3S,6R) configuration requires chiral catalysts or enzymatic resolution .
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Functional Group Reactivity: The hydroxymethyl group necessitates protection-deprotection strategies during synthesis.
Pharmacological and Biochemical Applications
Glycosidase Inhibition
6-(Hydroxymethyl)piperidin-3-ol derivatives exhibit moderate inhibitory activity against α-glucosidases (IC₅₀ ~50 μM) and β-galactosidases . This positions them as candidates for:
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Antidiabetic Agents: Targeting carbohydrate-metabolizing enzymes .
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Antiviral Therapeutics: Disrupting viral glycoprotein processing .
Drug Intermediate Utility
The compound serves as a chiral building block for:
Comparative Analysis with Related Piperidines
The hydroxymethyl group in 6-(hydroxymethyl)piperidin-3-ol enhances hydrogen-bonding capacity compared to simpler piperidines, potentially improving target binding .
Research Gaps and Future Directions
Underexplored Areas
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Toxicological Profiles: No in vivo toxicity data available.
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Enzymatic Stability: Degradation kinetics in biological systems remain unstudied .
Synthetic Optimization Priorities
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